1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride
Description
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a synthetic organic compound characterized by a central ethanone moiety linked to a phenyl ring substituted with a hydroxypropoxy chain. The propoxy side chain incorporates a 4-methylpiperazine group, a heterocyclic amine known for enhancing solubility and modulating receptor binding in medicinal chemistry. The dihydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-3-5-16(6-4-14)21-12-15(20)11-18-9-7-17(2)8-10-18;;/h3-6,15,20H,7-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMOLFCSNRNTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the hydroxypropoxy group.
Coupling with phenyl ethanone: The resulting intermediate is then coupled with a phenyl ethanone derivative under basic conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazine-Containing Compounds
Key Observations
Piperazine Substitutions: The methyl group in the target compound (vs. Phenylpiperazine analogs () exhibit higher molecular weights and lipophilicity, which may correlate with prolonged half-lives but lower aqueous solubility .
Salt Forms: Dihydrochloride salts (target compound, ) generally offer better solubility in polar solvents compared to monohydrochloride salts (–7), aiding formulation in injectables or tablets .
Functional Group Diversity: Ethanone vs. Methanone: The ethanone group in the target compound and –7 provides a ketone for hydrogen bonding, whereas methanone in may alter electron distribution. Aromatic vs.
Biological Activity
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, which is often associated with pharmacological activity. Its chemical formula can be represented as , indicating the presence of two hydrochloride groups that may influence its solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has demonstrated significant inhibition against Staphylococcus aureus and Cryptococcus neoformans, with minimal inhibitory concentrations (MIC) reported at 32 µg/mL for both organisms .
Table 1: Antimicrobial Efficacy of this compound
| Organism | MIC (µg/mL) | Inhibition Rate (%) |
|---|---|---|
| Staphylococcus aureus | 32 | >95 |
| Cryptococcus neoformans | 32 | >95 |
| Escherichia coli | 17.5 | 17.5 |
| Candida albicans | 10 | 10 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This mode of action is critical for its bactericidal properties, particularly against Gram-positive bacteria .
Case Studies
- Study on Antifungal Activity : A study focused on the antifungal properties of the compound indicated that it surpassed fluconazole in terms of activity against Candida species, with an IC50 value significantly lower than that of fluconazole .
- Biofilm Inhibition : The compound has shown promising results in inhibiting biofilm formation in both bacterial and fungal strains. For instance, it reduced biofilm formation in Staphylococcus epidermidis with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
